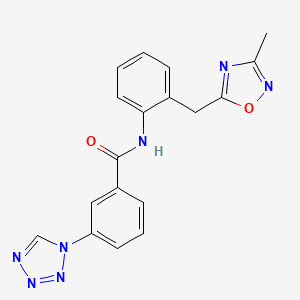

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(1H-tetrazol-1-yl)benzamide

Description

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring two distinct heterocyclic moieties: a 3-methyl-1,2,4-oxadiazole group and a 1H-tetrazole ring. The oxadiazole moiety is known for its metabolic stability and electron-withdrawing properties, while the tetrazole group, with its acidic proton (pKa ~4.9), enhances binding interactions in biological systems, often mimicking carboxylate groups in medicinal chemistry . This compound’s synthesis likely involves multi-step reactions, including hydrazide formation and cyclization, as inferred from analogous pathways in the evidence .

Properties

IUPAC Name |

N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-3-(tetrazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N7O2/c1-12-20-17(27-22-12)10-13-5-2-3-8-16(13)21-18(26)14-6-4-7-15(9-14)25-11-19-23-24-25/h2-9,11H,10H2,1H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAIQYWSVZZGFMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)C3=CC(=CC=C3)N4C=NN=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(1H-tetrazol-1-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related studies.

Chemical Structure and Properties

The compound falls under the category of oxadiazoles and tetrazoles, which are known for their diverse biological activities. Its molecular formula is C16H18N6O, with a molecular weight of 314.36 g/mol. The structural features include:

- Oxadiazole ring : Contributes to the compound's reactivity and interaction with biological targets.

- Tetrazole moiety : Often associated with enhanced pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with oxadiazole and tetrazole rings have been shown to inhibit various enzymes involved in disease processes, including kinases and proteases.

- Receptor Modulation : The compound may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways that regulate cellular responses.

- Cytotoxicity : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines through apoptosis induction.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds containing oxadiazole and tetrazole functionalities:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A549 (Lung) | 10 | Apoptosis induction |

| Compound B | MCF7 (Breast) | 5 | Enzyme inhibition |

| This compound | HeLa (Cervical) | TBD | TBD |

These findings indicate that the compound could be a candidate for further development as an anticancer agent.

Antimicrobial Activity

The antimicrobial potential of oxadiazoles has been well-documented. Studies indicate that derivatives can exhibit significant activity against both Gram-positive and Gram-negative bacteria:

| Compound | Bacteria Type | MIC (µg/mL) |

|---|---|---|

| Compound C | Staphylococcus aureus | 2 |

| Compound D | Escherichia coli | 4 |

| This compound | TBD | TBD |

This suggests a potential for developing new antimicrobial agents based on this compound's structure.

Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry , researchers synthesized several derivatives of oxadiazoles and evaluated their effects on cancer cell lines. One derivative demonstrated an IC50 value significantly lower than standard chemotherapy agents, indicating superior efficacy in inducing apoptosis in cancer cells .

Study 2: Antimicrobial Activity

A comprehensive review highlighted the antimicrobial properties of oxadiazole derivatives against various pathogens. The reviewed compounds showed promising activity against resistant strains of bacteria . The specific activity of this compound remains to be fully characterized but follows the trend observed in similar structures.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 1,2,4-Oxadiazole Substituents

Several benzamide derivatives share the 3-methyl-1,2,4-oxadiazole motif but differ in substituents and linker groups:

Key Differences :

- Linker Groups : Compound 45 () uses a thioether bridge, which may enhance lipophilicity compared to the target compound’s methylene linkage .

Analogues with Alternative Heterocycles

2.2.1. Pyrazole Derivatives

- N-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)carbamothioyl) benzamide (, Compound III): Replaces oxadiazole with a pyrazole ring.

2.2.2. Triazole/Thiadiazole Analogues

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and what reaction conditions critically influence yield and purity?

The synthesis typically involves multi-step reactions, including:

- Formation of the 1,2,4-oxadiazole ring : Cyclization of amidoxime precursors under acidic or thermal conditions.

- Introduction of the tetrazole moiety : Click chemistry or [2+3] cycloaddition reactions between nitriles and sodium azide .

- Coupling reactions : Amide bond formation between the benzamide and substituted phenyl intermediates using coupling agents like EDCI or HOBt .

Q. Key reaction conditions :

- Solvents : Dimethylformamide (DMF) or acetonitrile for polar intermediates .

- Catalysts : Cu(I) catalysts for tetrazole ring formation .

- Temperature : Controlled heating (80–120°C) to avoid side reactions .

Q. Which spectroscopic and chromatographic techniques are recommended for structural characterization?

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and regiochemistry of the oxadiazole and tetrazole rings .

- High-resolution mass spectrometry (HRMS) : For molecular formula validation .

- HPLC with UV/Vis detection : To assess purity (>95%) and monitor reaction progress .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) optimize synthesis and predict reactivity?

- Reaction path searching : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for oxadiazole and tetrazole formation .

- Solvent effect modeling : Predict solvent interactions to optimize polarity and dielectric constants (e.g., DMF vs. acetonitrile) .

- Catalyst design : Screen Cu(I) or Pd-based catalysts computationally to enhance regioselectivity in heterocycle synthesis .

Q. How can researchers resolve contradictions in bioactivity data from different synthetic batches?

- Comparative structural analysis : Use X-ray crystallography or 2D NMR to confirm batch-to-batch structural consistency .

- Bioassay standardization : Validate biological assays (e.g., enzyme inhibition) with positive controls and replicate experiments to rule out false positives .

- Impurity profiling : LC-MS to identify byproducts (e.g., uncyclized intermediates) that may interfere with activity .

Q. What strategies enhance target selectivity when modifying the tetrazole and oxadiazole moieties?

- Structure-activity relationship (SAR) studies :

- Oxadiazole modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability .

- Tetrazole substitutions : Replace the tetrazole with bioisosteres (e.g., carboxylate) to modulate polarity and binding affinity .

- Molecular docking : Screen derivatives against target proteins (e.g., kinases) to prioritize syntheses .

Q. How can heterogeneous reaction conditions (e.g., solvent-free or solid-phase synthesis) improve scalability?

- Mechanochemical synthesis : Ball-milling to facilitate solvent-free coupling reactions, reducing purification steps .

- Immobilized catalysts : Use polymer-supported reagents for efficient recovery and reuse in multi-step syntheses .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Structural Validation

Q. Table 2. Common Synthetic Challenges and Solutions

| Challenge | Mitigation Strategy | Reference |

|---|---|---|

| Low yield in tetrazole formation | Use Cu(I) catalysts and NaN₃ in DMF | |

| Amide coupling side reactions | Pre-activate carboxylic acids with EDCI/HOBt |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.